Cas no 1499569-82-2 (2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one)

2-Amino-1-(2-bromo-5-methylphenyl)ethan-1-one is a brominated phenylketone derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis. Its structure features a reactive α-amino ketone moiety, which is useful in the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals. The presence of both bromine and methyl substituents on the aromatic ring enhances its utility in regioselective coupling reactions, such as Suzuki or Buchwald-Hartwig cross-couplings. The compound’s stability under controlled conditions and well-defined reactivity profile make it suitable for applications in medicinal chemistry and material science. Proper handling is advised due to its potential sensitivity to light and moisture.
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one structure
1499569-82-2 structure
Product name:2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
CAS No:1499569-82-2
MF:C9H10BrNO
MW:228.08580160141
CID:6486622
PubChem ID:81117429

2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
    • AKOS019686982
    • 1499569-82-2
    • EN300-2003212
    • Inchi: 1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4H,5,11H2,1H3
    • InChI Key: LKEAJNTVDXUBSO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C=C1C(CN)=O

Computed Properties

  • Exact Mass: 226.99458g/mol
  • Monoisotopic Mass: 226.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų
  • XLogP3: 1.8

2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2003212-2.5g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
2.5g
$1370.0 2023-09-16
Enamine
EN300-2003212-0.25g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
0.25g
$642.0 2023-09-16
Enamine
EN300-2003212-1.0g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
1g
$813.0 2023-06-03
Enamine
EN300-2003212-10g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
10g
$3007.0 2023-09-16
Enamine
EN300-2003212-0.1g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
0.1g
$615.0 2023-09-16
Enamine
EN300-2003212-0.5g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
0.5g
$671.0 2023-09-16
Enamine
EN300-2003212-0.05g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
0.05g
$587.0 2023-09-16
Enamine
EN300-2003212-5g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
5g
$2028.0 2023-09-16
Enamine
EN300-2003212-1g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
1g
$699.0 2023-09-16
Enamine
EN300-2003212-5.0g
2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one
1499569-82-2
5g
$2360.0 2023-06-03

Additional information on 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one

Research Brief on 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one (CAS: 1499569-82-2): Recent Advances and Applications

The compound 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one (CAS: 1499569-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-methylphenyl and amino-ethanone functional groups, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. The structural versatility of this compound allows for diverse modifications, making it a valuable scaffold in drug discovery.

One of the most notable advancements in the research of 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one is its application in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against several tyrosine kinases, including those implicated in cancer progression. The study highlighted the compound's ability to selectively target kinase domains, thereby reducing off-target effects and improving therapeutic efficacy. Furthermore, the bromo-methylphenyl moiety was found to enhance binding affinity, suggesting its critical role in molecular interactions.

In addition to its role in kinase inhibition, recent research has explored the antimicrobial properties of 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one. A study conducted by researchers at the University of Cambridge revealed that this compound, when incorporated into larger antimicrobial peptides, exhibited broad-spectrum activity against drug-resistant bacterial strains. The presence of the bromine atom was particularly significant, as it contributed to the disruption of bacterial cell membranes. These findings underscore the potential of this compound in addressing the growing challenge of antibiotic resistance.

Another area of interest is the compound's utility in photodynamic therapy (PDT). A 2022 publication in the European Journal of Medicinal Chemistry reported that 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one derivatives could serve as effective photosensitizers. These derivatives demonstrated high singlet oxygen quantum yields, making them suitable for targeted cancer treatments. The study also noted that the bromo-methylphenyl group enhanced the compound's stability under physiological conditions, further supporting its clinical applicability.

Despite these promising developments, challenges remain in the optimization of 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one for clinical use. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and demonstrated bioactivity make it a compelling candidate for future drug development efforts. Ongoing research is expected to uncover additional applications and refine its therapeutic potential.

In conclusion, 2-amino-1-(2-bromo-5-methylphenyl)ethan-1-one (CAS: 1499569-82-2) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial therapy, and photodynamic therapy highlight its broad utility. As research continues to elucidate its mechanisms and optimize its properties, this compound is poised to play a significant role in the development of next-generation therapeutics.

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